molecular formula C16H17ClN2O2S B5810712 1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B5810712
M. Wt: 336.8 g/mol
InChI Key: RVKVZQXTJHSHIM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)thiourea
  • 1-(3-Methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea
  • 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea

Comparison: 1-(3-Chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea stands out due to the presence of both chloro and methoxy substituents on the aromatic rings. These substituents can significantly influence the compound’s reactivity, solubility, and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-9-11(20-2)7-8-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKVZQXTJHSHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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